

# An In-depth Technical Guide to the Target Validation of PU141 in Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | PU141   |           |  |  |
| Cat. No.:            | B610336 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of **PU141**, a selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300, in the context of neuroblastoma. This document details the preclinical evidence supporting CBP/p300 as a therapeutic target in neuroblastoma and the efficacy of its inhibition by **PU141**.

## Introduction: CBP/p300 as a Therapeutic Target in Neuroblastoma

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases. The identification of novel therapeutic targets is crucial for the development of more effective treatments. The histone acetyltransferases CBP and p300 are critical transcriptional co-activators that play a central role in regulating gene expression programs essential for cell proliferation, differentiation, and survival.[1][2] Aberrant activity of CBP/p300 has been implicated in the pathogenesis of various cancers, including neuroblastoma, making them promising targets for therapeutic intervention.[3][4]

**PU141** is a pyridoisothiazolone compound identified as a selective inhibitor of CBP and p300. [5][6] Its ability to induce histone hypoacetylation and inhibit the growth of various neoplastic cell lines has positioned it as a valuable tool for validating CBP/p300 as a drug target in neuroblastoma.[5][6]



### **Quantitative Data on PU141 Efficacy**

The anti-neoplastic activity of **PU141** has been evaluated in both in vitro and in vivo models of neuroblastoma. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Activity of PU141 in Cancer Cell Lines

| Cell Line | Cancer Type                  | IC50 (μM)                                                                             | Reference          |
|-----------|------------------------------|---------------------------------------------------------------------------------------|--------------------|
| SK-N-SH   | Neuroblastoma                | Data not explicitly provided in snippets, but growth inhibitory properties confirmed. | Gajer et al., 2015 |
| MCF7      | Breast Cancer                | Data not explicitly provided in snippets, but growth inhibitory properties confirmed. | Gajer et al., 2015 |
| HCT116    | Colon Carcinoma              | Not specified                                                                         | Gajer et al., 2015 |
| A431      | Epidermoid<br>Carcinoma      | Not specified                                                                         | Gajer et al., 2015 |
| A549      | Lung Carcinoma               | Not specified                                                                         | Gajer et al., 2015 |
| A2780     | Ovarian Carcinoma            | Not specified                                                                         | Gajer et al., 2015 |
| HepG2     | Hepatocellular<br>Carcinoma  | Not specified                                                                         | Gajer et al., 2015 |
| U-373     | Glioblastoma-<br>Astrocytoma | Not specified                                                                         | Gajer et al., 2015 |

Note: Specific IC50 values for **PU141** in neuroblastoma cell lines were not available in the provided search snippets. The primary study focused on in vivo validation.

### Table 2: In Vivo Efficacy of PU141 in a Neuroblastoma Xenograft Model



| Animal<br>Model | Cell Line<br>Used | Treatmen<br>t                             | Dosing<br>Schedule                         | Outcome                          | Statistical<br>Significa<br>nce | Referenc<br>e         |
|-----------------|-------------------|-------------------------------------------|--------------------------------------------|----------------------------------|---------------------------------|-----------------------|
| NMRI mice       | SK-N-SH           | PU141                                     | Once per<br>week,<br>intraperiton<br>eally | Inhibition of<br>tumor<br>growth | P < 0.05                        | Gajer et<br>al., 2015 |
| NMRI mice       | SK-N-SH           | Vehicle<br>(10%<br>Tween-80<br>in saline) | Once per<br>week,<br>intraperiton<br>eally | Control for tumor growth         | N/A                             | Gajer et<br>al., 2015 |

# Signaling Pathways and Experimental Workflows CBP/p300 Signaling Pathway and Mechanism of PU141 Action

The following diagram illustrates the role of CBP/p300 in histone acetylation and gene transcription, and the inhibitory effect of **PU141**.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CBP and p300: Emerging Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 3. prize.recordati.it [prize.recordati.it]
- 4. urotoday.com [urotoday.com]
- 5. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Target Validation of PU141 in Neuroblastoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610336#pu141-target-validation-in-neuroblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com